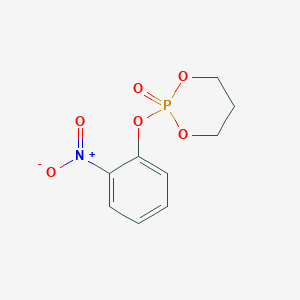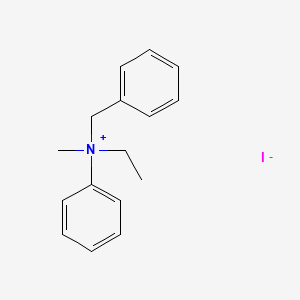
N-Benzyl-N-ethyl-N-methylanilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-ethyl-N-methylanilinium iodide is a quaternary ammonium compound It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom of an anilinium ion, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylanilinium iodide typically involves the quaternization of N-Benzyl-N-ethyl-N-methylaniline with an iodinating agent. One common method is to react N-Benzyl-N-ethyl-N-methylaniline with methyl iodide in an organic solvent such as acetone or ethanol under reflux conditions. The reaction proceeds as follows:
N-Benzyl-N-ethyl-N-methylaniline+Methyl iodide→N-Benzyl-N-ethyl-N-methylanilinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-N-methylanilinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Produces various substituted anilinium salts.
Oxidation: Yields N-oxide derivatives.
Reduction: Results in secondary or tertiary amines.
Scientific Research Applications
N-Benzyl-N-ethyl-N-methylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-N-methylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of cell membranes. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and ion transport inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methyl-2-aminoethanol
- N-Benzyl-N-methyl-N-ethanolamine
Uniqueness
N-Benzyl-N-ethyl-N-methylanilinium iodide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties, such as higher lipophilicity and enhanced membrane interaction capabilities, compared to similar compounds. These properties make it particularly useful in applications requiring strong membrane disruption or phase transfer catalysis.
Properties
CAS No. |
25458-37-1 |
|---|---|
Molecular Formula |
C16H20IN |
Molecular Weight |
353.24 g/mol |
IUPAC Name |
benzyl-ethyl-methyl-phenylazanium;iodide |
InChI |
InChI=1S/C16H20N.HI/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15;/h4-13H,3,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AMAISWVKYQHBKX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


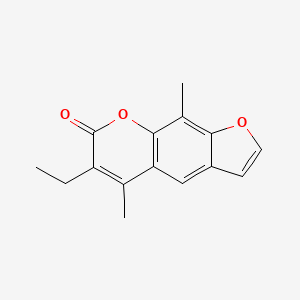

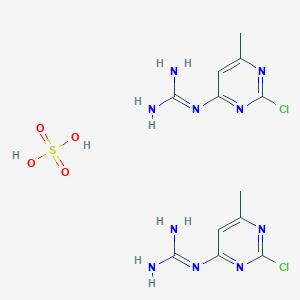
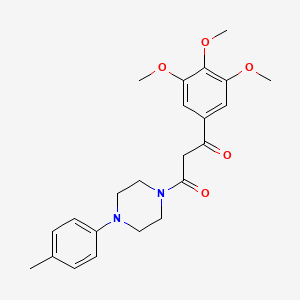
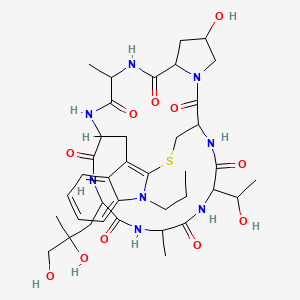
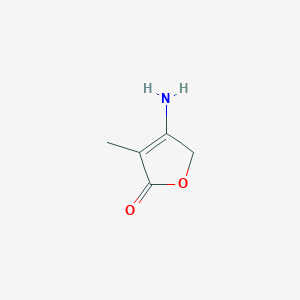

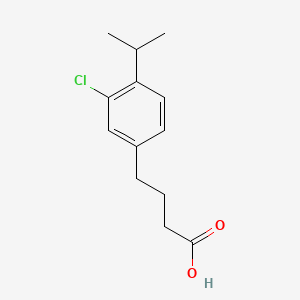

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
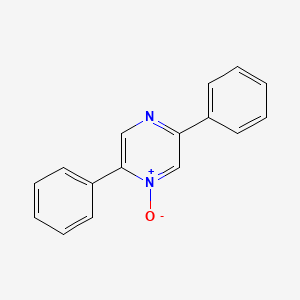

![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
